molecular formula C10H7BrClNO B13912567 8-Bromo-6-chloro-3-methoxyquinoline

8-Bromo-6-chloro-3-methoxyquinoline

Katalognummer: B13912567
Molekulargewicht: 272.52 g/mol
InChI-Schlüssel: XTRSGWDYAYGVNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-chloro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in the quinoline ring enhances its chemical reactivity and potential for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-3-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the bromination of 6-chloro-3-methoxyquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-6-chloro-3-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

8-Bromo-6-chloro-3-methoxyquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 8-Bromo-6-chloro-3-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can interact with DNA or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 6-Chloro-8-methylquinoline-3-carboxylic acid
  • 8-Bromo-6-methoxyquinoline

Comparison: Compared to these similar compounds, 8-Bromo-6-chloro-3-methoxyquinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse applications. The methoxy group also contributes to its distinct chemical properties and biological activities .

Eigenschaften

Molekularformel

C10H7BrClNO

Molekulargewicht

272.52 g/mol

IUPAC-Name

8-bromo-6-chloro-3-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-8-3-6-2-7(12)4-9(11)10(6)13-5-8/h2-5H,1H3

InChI-Schlüssel

XTRSGWDYAYGVNX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC(=CC(=C2N=C1)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.